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An Introduction to a Powerful Tool for Studying Protein-Protein Interactions

NanoBiT® technology, a product of Promega Corporation, has emerged as a highly sensitive
and versatile tool for studying protein-protein interactions (PPIs) in real-time and within the
native context of living cells. This technology is based on the principle of structural
complementation of a split NanoLuc® luciferase enzyme. Its high sensitivity, low background,
and reversible nature make it an invaluable asset in basic research and, increasingly, in the
field of drug discovery for identifying and characterizing modulators of PPIs.[1][2][3] This guide
provides a comprehensive overview of the core principles of NanoBIT technology, detailed
experimental protocols, and its applications in elucidating signaling pathways relevant to drug
development.

Core Principles of NanoBIiT Technology

NanoBIT technology utilizes a binary system consisting of two subunits derived from the bright
and stable NanoLuc® luciferase. These subunits are the Large BiT (LgBiT), an 18 kDa
polypeptide, and the Small BiT (SmBIT), a small 11-amino acid peptide.[1][4] The key to the
NanoBIT system lies in the engineered low affinity between LgBiT and SmBIT. This weak
interaction prevents their spontaneous association when expressed as fusions to two proteins
of interest. Only when the two target proteins interact, bringing LgBiT and SmBIT into close
proximity, do they reconstitute a functional NanoLuc® enzyme, which then generates a bright
luminescent signal in the presence of its substrate, furimazine.[1][3]
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This complementation is reversible, allowing for the dynamic monitoring of both the association
and dissociation of protein complexes in real-time.[1][2] The small size of the SmBIT tag
minimizes the risk of steric hindrance that could interfere with the natural function and
interaction of the target proteins.[2]

A variation of this technology, known as HiBIT, utilizes a high-affinity version of the small
peptide. This system is not suitable for studying dynamic PPIs due to the strong, essentially
irreversible interaction between the HiBiT peptide and LgBIT. Instead, HiBIT is primarily used
for protein quantification and localization studies.[4][5]

Experimental Workflow: From Concept to Data

The successful implementation of a NanoBIT assay involves a series of well-defined steps,
from the initial vector construction to the final data analysis.
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Caption: General experimental workflow for a NanoBIiT protein-protein interaction assay.

Detailed Experimental Protocols

The following protocols provide a general framework for conducting a NanoBIT PPI assay.
Optimization will be required for specific protein pairs and cell types.

Protocol 1: Generation of NanoBiT Fusion Constructs

o Vector Selection: Choose appropriate NanoBIT vectors (available from Promega) that allow
for N-terminal or C-terminal fusion of your proteins of interest to LgBIT and SmBIT.

» Cloning: Subclone the coding sequences of your target proteins into the selected NanoBiT
vectors using standard molecular cloning techniques.
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» Orientation Optimization: To minimize steric hindrance and ensure optimal complementation,
it is crucial to test all four possible fusion orientations:

[e]

N-LgBiT-ProteinA + N-SmBIiT-ProteinB

o

N-LgBiT-ProteinA + ProteinB-C-SmBIT

[¢]

ProteinA-C-LgBIiT + N-SmBIiT-ProteinB

o

ProteinA-C-LgBIT + ProteinB-C-SmBIT

e Sequence Verification: Sequence verify all constructs to ensure the in-frame fusion of the
target protein with the NanoBIT tags.

Protocol 2: Live-Cell NanoBiT Assay

o Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293, HeLa) in the appropriate
growth medium.

e Transfection:

o Seed cells into a white, clear-bottom 96-well plate at a density that will result in 80-90%
confluency at the time of the assay.

o Co-transfect the cells with the LgBIiT and SmBIT fusion constructs using a suitable
transfection reagent. A 1:1 ratio of the two plasmids is a good starting point, but this may
require optimization.

o Include appropriate controls:
» Negative Control: Transfect with one fusion construct and an empty vector.
» Positive Control: Use a known interacting protein pair fused to LgBIiT and SmBIT.

e Protein Expression: Incubate the cells for 24-48 hours to allow for sufficient expression of the
fusion proteins.
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» Assay Reagent Preparation: Prepare the Nano-Glo® Live Cell Assay Reagent according to
the manufacturer's instructions. This typically involves diluting the substrate in the provided
buffer.

e Luminescence Measurement:
o Equilibrate the plate to the desired assay temperature (typically 37°C).
o Add the prepared Nano-Glo® reagent to each well.

o Immediately measure luminescence using a plate reader. For kinetic assays, take
repeated readings over time.

Data Presentation

A key advantage of the NanoBIT system is its ability to generate quantitative data that can be
used to determine the potency and efficacy of PPl modulators.

Table 1: Example Quantitative Data from NanoBIT Assays

Interacting

. Modulator Assay Type Parameter Value Reference
Proteins
_ _ (Dixon et al.,
FRB - FKBP Rapamycin Induction EC50 0.2nM
2016)
Promega
BRD4 - i (Promeg
) JQ1 Inhibition IC50 33nM Application
Histone H3.3
Note)
(Promega
p53 - MDM2 Nutlin-3 Inhibition IC50 90 nM Application
Note)
o (Ismail et al.,
RAS - RAF BI-2852 Inhibition IC50 1uM
2020)

Application in Signaling Pathway Analysis
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NanoBIT technology is a powerful tool for dissecting complex signaling pathways by enabling
the direct observation of PPIs that are central to these cascades.

GPCR Signaling: G-protein Dissociation

G-protein coupled receptors (GPCRSs) are a major class of drug targets. Upon ligand binding,
the GPCR catalyzes the exchange of GDP for GTP on the Ga subunit of the associated
heterotrimeric G-protein, leading to the dissociation of Ga from the Gy dimer. This dissociation

event can be readily monitored using NanoBIT.
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Caption: Monitoring GPCR-mediated G-protein dissociation using NanoBiT.
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In this experimental setup, LgBIT is fused to the Ga subunit and SmBIT is fused to the Gy
subunit. In the inactive state, the G-protein is intact, and a strong luminescent signal is
detected. Upon GPCR activation and subsequent G-protein dissociation, LgBIT and SmBIT are
separated, leading to a decrease in luminescence. This provides a direct readout of GPCR
activation.

Kinase Signaling: RAS-RAF Interaction

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that is frequently dysregulated
in cancer. The direct interaction between RAS and RAF is a key step in this pathway and a

prime target for therapeutic intervention.
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Caption: NanoBIT assay for screening inhibitors of the RAS-RAF interaction.

By fusing SmBIT to RAS and LgBIT to RAF, their interaction can be monitored by the
production of a luminescent signal. This assay can be used in high-throughput screening
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campaigns to identify small molecules that disrupt this critical PPI, potentially leading to the
development of new cancer therapeutics.[3]

Conclusion

NanoBIT technology provides a robust and sensitive platform for the quantitative analysis of
protein-protein interactions in living cells. Its application in drug discovery is rapidly expanding,
offering a means to study the mechanism of action of existing drugs and to screen for novel
modulators of challenging targets. The detailed protocols and examples of signaling pathway
analysis provided in this guide serve as a starting point for researchers and scientists looking to
leverage the power of NanoBIT in their drug development efforts. The continued innovation in
this field promises to further enhance our ability to understand and therapeutically target the
complex network of protein interactions that underpin cellular function and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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